2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C26H20F3N5O3S2 and its molecular weight is 571.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a novel derivative belonging to the imidazoquinazoline family. This class of compounds has garnered attention due to its potential pharmacological applications, particularly in the treatment of diabetes and other metabolic disorders.
Chemical Structure and Properties
The molecular formula of this compound is C27H26N6O5S3, with a molecular weight of 610.72 g/mol. The compound features a complex structure that includes a thiophene moiety and an imidazoquinazoline core, which are known for their biological activity.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with imidazoquinazoline derivatives, particularly their inhibitory effects on enzymes relevant to metabolic diseases. The following sections detail specific biological activities and findings related to the compound .
1. Inhibitory Activity Against α-Glucosidase
Research indicates that compounds derived from imidazoquinazolines exhibit significant inhibition of α-glucosidase, an enzyme crucial for carbohydrate metabolism. In a study evaluating various derivatives, the compound demonstrated promising inhibitory activity with IC50 values ranging from 12.44 μM to 308.33 μM , significantly lower than the standard drug acarbose, which has an IC50 of 750 μM .
Compound | IC50 (μM) | Remarks |
---|---|---|
2-{[3-oxo... | 12.44 - 308.33 | Potent α-glucosidase inhibitor |
Acarbose | 750 | Standard control |
2. Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the influence of substituents on the imidazole and phenyl rings on biological activity. Electron-donating groups were found to enhance inhibitory potency, while electron-withdrawing groups negatively impacted activity . For instance, derivatives with methoxy groups showed increased α-glucosidase inhibition compared to those with halogen substituents.
3. Cytotoxicity and Hemolytic Activity
Evaluation of cytotoxicity and hemolytic activity revealed that certain derivatives maintain low hemolytic activity (below 5%), indicating good biocompatibility . This is crucial for therapeutic applications as it suggests minimal adverse effects on red blood cells.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of imidazoquinazoline derivatives:
Case Study 1: Antidiabetic Effects
In vivo studies demonstrated that specific derivatives effectively reduced blood glucose levels in diabetic models, suggesting their potential as antidiabetic agents. These findings correlate with their in vitro α-glucosidase inhibition results.
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been performed to elucidate binding interactions between the compound and target enzymes. These studies confirmed that the compound binds effectively to the active site of α-glucosidase, supporting its role as a potent inhibitor .
Propriétés
IUPAC Name |
2-[3-oxo-5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3N5O3S2/c27-26(28,29)15-5-3-6-16(11-15)31-22(36)14-39-25-33-19-9-2-1-8-18(19)23-32-20(24(37)34(23)25)12-21(35)30-13-17-7-4-10-38-17/h1-11,20H,12-14H2,(H,30,35)(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEPKYRXKPWSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)CC(=O)NCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.